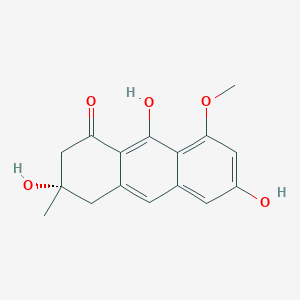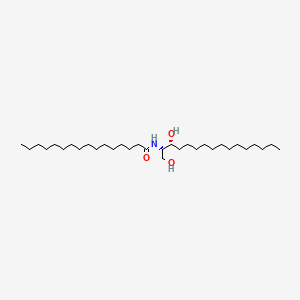
Palmitamidohexadecanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-palmitoylhexadecasphinganine is an N-acylhexadecasphinganine in which the acyl group is specified as palmitoyl (hexadecanoyl). It is a N-acylhexadecasphinganine and a N-palmitoyl-sphingoid base. It derives from a hexadecanoic acid.
Aplicaciones Científicas De Investigación
Proteomic Analysis of Palmitoylated Proteins
Palmitoylation is a critical post-translational modification that affects the function and localization of proteins within cells. Junmei Wan et al. (2007) developed a proteomic protocol to purify and identify palmitoylated proteins, utilizing acyl-biotinyl exchange chemistry. This method facilitates the study of proteins modified by palmitic acid, including potentially Palmitamidohexadecanediol, by identifying changes in the palmitoylation profile due to mutations or drug treatments. The study underscores the importance of palmitoylation in protein function and the potential of Palmitamidohexadecanediol in related research applications (Junmei Wan, A. Roth, A. Bailey, N. Davis, 2007).
Palm Oil and Health Implications
Research on palm oil, which contains palmitic acid as a major component, offers insights into the health implications of saturated fats like Palmitamidohexadecanediol. Studies have explored palm oil's effects on health, including cardiovascular disease, antioxidant properties, and nutritional benefits. For example, D. Edem (2002) reviewed palm oil's biochemical, physiological, nutritional, hematological, and toxicological aspects, highlighting its high saturated fat content but also its potential health benefits and risks. This research can provide context for understanding the effects of Palmitamidohexadecanediol and similar compounds (D. Edem, 2002).
Agricultural Applications
The study of oil palm (Elaeis guineensis), a major source of palmitic acid, encompasses various scientific research areas, including genetic improvement and disease resistance. C. Darmawan et al. (2020) investigated electroporation-mediated genetic transformation of oil palm, aiming to introduce novel traits that could improve crop yields and resistance to diseases. This research is relevant for understanding the broader agricultural applications of compounds like Palmitamidohexadecanediol in enhancing plant characteristics (C. Darmawan, N. Wiendi, C. Utomo, T. Liwang, 2020).
Propiedades
Número CAS |
190381-46-5 |
|---|---|
Nombre del producto |
Palmitamidohexadecanediol |
Fórmula molecular |
C32H65NO3 |
Peso molecular |
511.9 g/mol |
Nombre IUPAC |
N-[(2S,3R)-1,3-dihydroxyhexadecan-2-yl]hexadecanamide |
InChI |
InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-32(36)33-30(29-34)31(35)27-25-23-21-19-17-14-12-10-8-6-4-2/h30-31,34-35H,3-29H2,1-2H3,(H,33,36)/t30-,31+/m0/s1 |
Clave InChI |
GFUGOEQVSHGJMI-IOWSJCHKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCC)O |
Otros números CAS |
190381-46-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



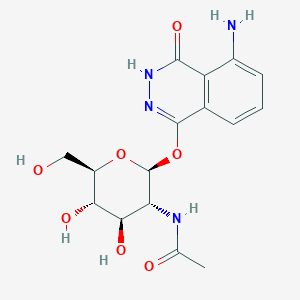
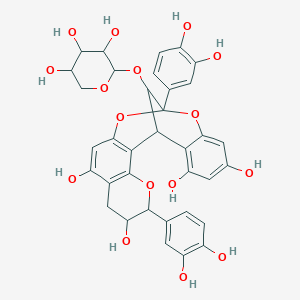
![10-(1-Hydroxy-prop-2-ynyl)-13-methyl-1,2,3,6,7,8,9,10,11,12,13,14,15,16-tetradecahydro-cyclopenta[a]phenanthren-17-one](/img/structure/B1258642.png)

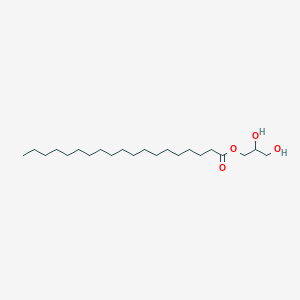

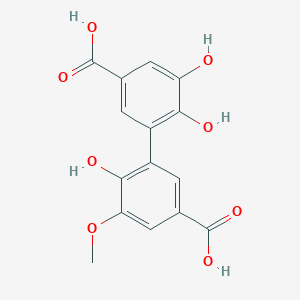
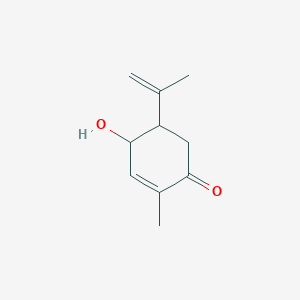
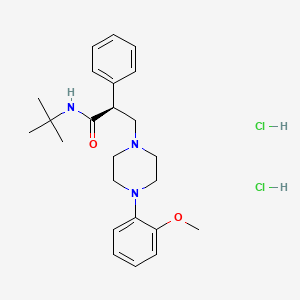
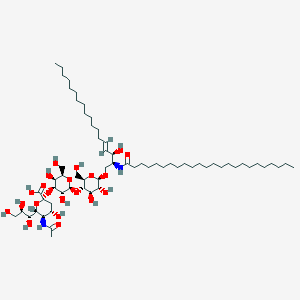
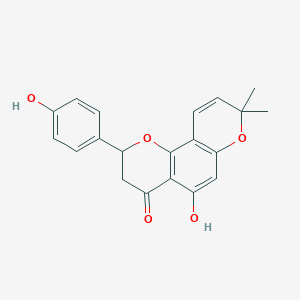
![(9E,12E)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadeca-9,12-dienamide](/img/structure/B1258661.png)

